molecular formula C14H23NO B1504825 3-Amino-2,6-di-tert-butylphenol CAS No. 400629-10-9

3-Amino-2,6-di-tert-butylphenol

Cat. No.: B1504825
CAS No.: 400629-10-9
M. Wt: 221.34 g/mol
InChI Key: VCARCUTZCGGQOM-UHFFFAOYSA-N
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Description

3-Amino-2,6-di-tert-butylphenol is a chemical compound characterized by its phenolic structure with two tert-butyl groups and an amino group at the 3-position. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-di-tert-butylphenol typically involves the nitration of 2,6-di-tert-butylphenol followed by reduction. The nitration step introduces a nitro group to the phenol, which is then reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the nitration of 2,6-di-tert-butylphenol, followed by catalytic hydrogenation. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,6-di-tert-butylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can occur with various electrophiles.

Major Products Formed:

  • Oxidation: Quinones and other oxidized phenolic derivatives.

  • Reduction: Amino derivatives and other reduced forms.

  • Substitution: Substituted phenols and other derivatives.

Scientific Research Applications

3-Amino-2,6-di-tert-butylphenol is widely used in scientific research due to its antioxidant properties. It is employed in:

  • Chemistry: As a stabilizer in organic synthesis and polymerization reactions.

  • Biology: In studies related to oxidative stress and cellular protection.

  • Medicine: As an ingredient in pharmaceutical formulations to prevent oxidation of active ingredients.

  • Industry: In the production of lubricants, plastics, and other materials requiring antioxidant properties.

Mechanism of Action

3-Amino-2,6-di-tert-butylphenol is similar to other phenolic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). it is unique in its structure, which provides enhanced stability and effectiveness in certain applications. The presence of the amino group in the 3-position contributes to its superior antioxidant properties compared to BHT and BHA.

Comparison with Similar Compounds

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • 2,6-Di-tert-butylphenol

Properties

IUPAC Name

3-amino-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-13(2,3)9-7-8-10(15)11(12(9)16)14(4,5)6/h7-8,16H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCARCUTZCGGQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)N)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679923
Record name 3-Amino-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400629-10-9
Record name 3-Amino-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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CC(C)(C)c1ccc([N+](=O)[O-])c(C(C)(C)C)c1O
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Synthesis routes and methods II

Procedure details

NaBH4 (433 mg, 11.45 mmol) was added to a solution of 2,6-di-tert-butyl-3-nitrophenol (950 mg, 3.780 mmol) and NiCl2 (1.24 g, 9.568 mmol) in methanol (15 mL) at −15° C. After the addition was complete, the reaction mixture was stirred for 20 seconds and water was added immediately and the reaction mixture was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4 and evaporated in vacuo to afford 3-amino-2,6-di-tert-butyl-phenol (650 mg, 78%). 1H NMR (300 MHz, CDCl3) δ 6.92 (d, J=8.4 Hz, 1H), 6.24 (d, J=8.4 Hz, 1H), 5.39 (s, 1H), 1.62 (s, 9H), 1.39 (s, 9H); MS (ESI) m/z: 222.2 [M+H+].
Name
Quantity
433 mg
Type
reactant
Reaction Step One
Name
2,6-di-tert-butyl-3-nitrophenol
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
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Quantity
1.24 g
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catalyst
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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